1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine
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Overview
Description
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydropyran ring, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine typically involves multiple steps, starting with the preparation of the chlorophenyl group and the tetrahydropyran ring. Common synthetic routes include:
Step 1: Formation of the chlorophenyl group through chlorination reactions.
Step 2: Synthesis of the tetrahydropyran ring via cyclization reactions.
Step 3: Coupling of the chlorophenyl group with the tetrahydropyran ring using reagents such as palladium catalysts.
Step 4: Introduction of the ethanamine moiety through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanamine moiety to corresponding oxides.
Reduction: Reduction of the chlorophenyl group to form corresponding hydrocarbons.
Substitution: Substitution reactions involving the chlorophenyl group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrocarbons.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A compound with a similar chlorophenyl group and used as an insecticide.
Amlodipine Related Compound D: Contains a chlorophenyl group and is used in pharmaceutical applications.
Uniqueness
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H38ClNO |
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Molecular Weight |
380.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[2-ethyl-2-methyl-4-(3-methylbutyl)oxan-4-yl]ethyl]ethanamine |
InChI |
InChI=1S/C23H38ClNO/c1-6-22(5)17-23(14-16-26-22,12-11-18(2)3)13-15-25-19(4)20-7-9-21(24)10-8-20/h7-10,18-19,25H,6,11-17H2,1-5H3 |
InChI Key |
OVJXVHHKPLUBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCC(C)C)CCNC(C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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